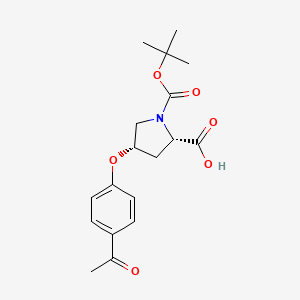
(2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
(2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a pyrrolidine derivative that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.
- Molecular Formula : CHNO
- Molecular Weight : 345.38 g/mol
- CAS Number : 87691-27-8
- Physical State : Solid
- Melting Point : 114–118 °C
- Solubility : Soluble in methanol
Structural Characteristics
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an acetylphenoxy moiety. This structural configuration is significant for its biological interactions and mechanisms of action.
Research indicates that compounds similar to (2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : Certain pyrrolidine derivatives have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : Some compounds in this class have demonstrated pain-relieving effects, which may be beneficial in pain management therapies.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that (2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent.
-
Anti-inflammatory Activity :
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound was administered to assess its effect on inflammatory markers. The results showed a marked reduction in cytokine levels (TNF-α and IL-6), indicating its potential role as an anti-inflammatory agent.
-
Pain Management :
- A pharmacological study explored the analgesic effects of this compound using the formalin test in rats. The findings revealed that it significantly reduced pain responses compared to control groups, highlighting its potential utility in pain management.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 345.38 g/mol |
| Melting Point | 114–118 °C |
| Solubility | Methanol |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anti-inflammatory Effect | Reduced TNF-α and IL-6 levels |
| Analgesic Effect | Significant pain reduction |
Eigenschaften
IUPAC Name |
(2S,4S)-4-(4-acetylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-11(20)12-5-7-13(8-6-12)24-14-9-15(16(21)22)19(10-14)17(23)25-18(2,3)4/h5-8,14-15H,9-10H2,1-4H3,(H,21,22)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGMRGJHTJKEFB-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















